molecular formula C19H24N6O2 B6754272 N-[3-(pyrrolidine-1-carbonyl)phenyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide

N-[3-(pyrrolidine-1-carbonyl)phenyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B6754272
M. Wt: 368.4 g/mol
InChI Key: CQEFYBAFCUAKSB-UHFFFAOYSA-N
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Description

N-[3-(pyrrolidine-1-carbonyl)phenyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name

N-[3-(pyrrolidine-1-carbonyl)phenyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c26-18(23-8-1-2-9-23)15-5-3-6-16(11-15)22-19(27)24-10-4-7-17(12-24)25-14-20-13-21-25/h3,5-6,11,13-14,17H,1-2,4,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEFYBAFCUAKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)N3CCCC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-(pyrrolidine-1-carbonyl)aniline, 1,2,4-triazole, and piperidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by:

    Using continuous flow reactors: to enhance reaction efficiency and yield.

    Employing automated synthesis platforms: to ensure reproducibility and scalability.

    Optimizing reaction conditions: such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.

Medicine

    Drug Development: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interfere with cellular processes.

    Antimicrobial Activity: The compound shows promise in inhibiting the growth of various microbial strains.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: The compound may be explored for its potential as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(pyrrolidine-1-carbonyl)phenyl]-3-(1,2,4-triazol-1-yl)butanamide
  • N-[3-(pyrrolidine-1-carbonyl)phenyl]-3-(1,2,4-triazol-1-yl)hexanamide

Uniqueness

  • Structural Features : The presence of both a triazole and a piperidine ring in the same molecule is relatively unique, providing a distinct set of chemical properties.
  • Biological Activity : The specific combination of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

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